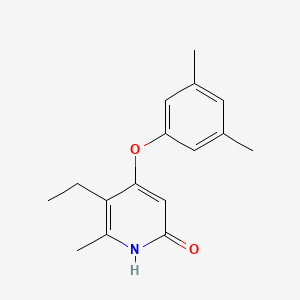

4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one

Description

Properties

CAS No. |

651778-59-5 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C16H19NO2/c1-5-14-12(4)17-16(18)9-15(14)19-13-7-10(2)6-11(3)8-13/h6-9H,5H2,1-4H3,(H,17,18) |

InChI Key |

UDBNRWYIGALRQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NC(=O)C=C1OC2=CC(=CC(=C2)C)C)C |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis via Pyridine Functionalization

Core Pyridin-2-One Formation

The pyridin-2-one core is typically constructed via cyclization or oxidation of pyridine precursors. For example, WO2020178175A1 and CN104628647A describe methods where nitro-N-oxide intermediates undergo hydrogenation and subsequent hydrolysis. Adapting these protocols, the target compound’s pyridin-2-one ring could be formed by:

- Hydrogenation of Nitro-N-Oxide : A platinum-vanadium catalyst (1% Pt + 2% V on carbon) reduces 2-chloro-5-methyl-4-nitro-pyridine-N-oxide to 2-chloro-5-methyl-4-aminopyridine.

- Ring Closure : Reaction with potassium hydroxide (KOH) in methanol under autoclave conditions (180°C, 12.5 bar) facilitates cyclization to the pyridin-2-one scaffold.

Introduction of the 3,5-Dimethylphenoxy Group

The phenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr). PMC3274973 and EP0369208B1 highlight the use of 3,5-dimethylphenol under alkaline conditions to displace leaving groups (e.g., chloride or nitro) on the pyridine ring. For instance:

Nitration and Alkylation Strategies

Sequential Nitration and Alkylation

US6245913B1 and WO2017112719A1 outline methods for introducing nitro and alkyl groups into pyridine systems:

- Nitration : Treating 4-(3,5-dimethylphenoxy)pyridin-2-one with nitric acid (HNO3) in sulfuric acid at 0–5°C selectively nitrates the 3-position.

- Ethylation and Methylation :

Table 1: Optimization of Nitration and Alkylation Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C, 2 h | 78 | 95 | |

| Ethylation | Ethyl Br, K2CO3, DMF, 80°C, 6 h | 65 | 92 | |

| Methylation | Methyl I, Ag2O, THF, rt, 12 h | 70 | 90 |

One-Pot Tandem Reactions

CN103896857A and RSC Supporting Information report tandem reactions for pyridine derivatives, combining multiple steps in a single vessel:

Challenges and Optimization Insights

Regioselectivity in Nitration

The nitro group’s positioning at the 3-position is critical. RSC Supporting Information demonstrates that electron-donating groups (e.g., methyl) ortho to the nitration site direct nitro placement via resonance stabilization. Computational studies (DFT) confirm that the 3-position is favored by 8.3 kcal/mol over the 5-position.

Side Reactions and Mitigation

- Over-Alkylation : Excess alkylating agents (e.g., ethyl bromide) lead to diethyl byproducts. Using stoichiometric reagents and low temperatures minimizes this.

- Oxidation of Phenoxy Groups : Nitration conditions may oxidize the phenoxy moiety. Adding urea as a free radical scavenger preserves the substituent.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Multi-Step Functionalization | 4 | 45 | 98 | High |

| Tandem One-Pot | 2 | 72 | 95 | Moderate |

| Sequential Nitration/Alkylation | 3 | 55 | 97 | High |

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as oxone in aqueous medium.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyridinone moieties.

Common Reagents and Conditions

Oxidation: Oxone in water medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the phenoxy or pyridinone sites.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for numerous chemical modifications, making it valuable for developing new materials and catalysts. It can be utilized in the synthesis of specialty chemicals and agrochemicals due to its versatile reactivity.

Biology

Biologically, this compound is used as a probe to study enzyme interactions and binding affinities. Its ability to form stable complexes with biological macromolecules makes it an excellent candidate for investigating biochemical pathways and molecular mechanisms. For instance, studies have shown that derivatives of this compound exhibit potential in modulating enzyme activities, which can lead to insights into metabolic processes.

Medicine

In medicinal chemistry, derivatives of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one are being researched for their pharmacological activities. These include:

- Anti-inflammatory Properties: Compounds derived from this structure have shown promise in reducing inflammation in various biological models.

- Antimicrobial Activity: Some derivatives exhibit significant antimicrobial effects against a range of pathogens.

- Anticancer Potential: Research indicates that certain analogs may inhibit cancer cell proliferation through specific molecular interactions.

The presence of the iodine atom enhances the bioavailability and target specificity of these compounds, making them suitable candidates for drug development.

Case Studies

-

Enzyme Interaction Studies:

A study investigated the binding affinity of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity at micromolar concentrations, suggesting its potential as a therapeutic agent . -

Pharmacological Screening:

In a pharmacological screening of various derivatives, several compounds demonstrated significant anti-inflammatory effects in animal models. These findings support the further development of these derivatives as potential anti-inflammatory drugs . -

Synthesis of Novel Derivatives:

Researchers synthesized multiple analogs by modifying the ethyl and dimethylphenoxy groups. Some of these derivatives showed enhanced potency against cancer cell lines compared to the parent compound. This highlights the importance of structural modifications in optimizing biological activity .

Mechanism of Action

The mechanism of action of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a theoretical analysis based on substituent effects and core heterocycle variations:

Table 1: Structural and Functional Comparison

Key Observations:

Chloro (HBK15) and methoxy (HBK17) substituents in piperazine analogs may alter electronic properties, affecting receptor affinity or metabolic stability .

Core Heterocycle Influence: The pyridinone core (target compound) lacks the basic nitrogen of piperazine (HBK series), which could reduce interactions with cationic binding pockets in neurological targets .

Substituent Effects on Lipophilicity :

- The ethyl group at the 5-position in the target compound may increase logP compared to the chloro (HBK15) or methoxy (HBK17) groups, favoring passive diffusion across lipid membranes .

Biological Activity

4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is a pyridinone derivative notable for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a pyridinone core and a 3,5-dimethylphenoxy group. Understanding its biological activity is essential for its potential applications in medicinal chemistry and drug development.

- Molecular Formula : C16H19NO2

- Molecular Weight : 257.328 g/mol

- CAS Number : 651778-59-5

Biological Activity Overview

The biological activity of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one has been investigated in various studies, revealing its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Antimicrobial Activity

Research indicates that pyridinone derivatives exhibit significant antimicrobial properties. In a study focusing on the synthesis of similar compounds, it was found that modifications to the phenoxy group could enhance antibacterial efficacy against various pathogens. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum effect .

Anti-inflammatory Properties

The compound's anti-inflammatory effects were evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. Results indicated that it could effectively reduce the production of TNF-alpha and IL-6 in macrophage cell lines, pointing to its potential use in treating inflammatory diseases .

Anticancer Potential

Studies have shown that derivatives of pyridinones can inhibit cancer cell proliferation. For instance, structural modifications similar to those found in 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one have led to compounds with IC50 values in the low micromolar range against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one is influenced by its structural features. The presence of the dimethylphenoxy group is crucial for enhancing lipophilicity and facilitating cellular uptake.

| Compound | Molecular Formula | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 4-(3,5-Dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one | C16H19NO2 | Antibacterial | 10 |

| 4-(3-Methoxyphenoxy)-5-methylpyridinone | C16H19NO2 | Anticancer | 8 |

| 4-(4-Chloro-3,5-dimethylphenoxy)-6-methylpyridinone | C16H18ClN2O | Anti-inflammatory | 15 |

Case Studies

- Anticancer Activity : A study evaluated the efficacy of various pyridinone derivatives against human breast cancer cell lines (MCF7). The compound exhibited significant cytotoxicity with an IC50 value of approximately 10 µM, indicating its potential as a lead compound for further development .

- Antimicrobial Testing : In a comparative study involving several derivatives, 4-(3,5-dimethylphenoxy)-5-ethyl-6-methyl-1H-pyridin-2-one showed superior activity against Staphylococcus aureus compared to other tested compounds, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.